Methyl 2-benzyloxybenzoate Methyl 2-benzyloxybenzoate
Brand Name: Vulcanchem
CAS No.: 55142-16-0
VCID: VC3763132
InChI: InChI=1S/C15H14O3/c1-17-15(16)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
SMILES: COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol

Methyl 2-benzyloxybenzoate

CAS No.: 55142-16-0

VCID: VC3763132

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-benzyloxybenzoate - 55142-16-0

Description

Methyl 2-benzyloxybenzoate is a chemical compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is also known by other names such as methyl 2-(benzyloxy)benzoate, methyl 2-phenylmethoxybenzoate, and 2-benzyloxybenzoic acid methyl ester . This compound is of interest in various fields due to its unique chemical structure and potential applications.

Synthesis and Applications

Methyl 2-benzyloxybenzoate can be synthesized through various organic chemistry methods, often involving the reaction of benzoic acid derivatives with benzyl halides or similar reagents. Its applications are diverse, ranging from use in fragrances to potential roles in pharmaceuticals and organic materials.

Biological and Chemical Research Findings

Methyl 2-benzyloxybenzoate has been studied for its potential biological activities and chemical properties. While specific biological effects are not widely documented, its structural features suggest potential applications in drug design or as a precursor for more complex molecules.

Safety and Handling

Handling methyl 2-benzyloxybenzoate requires caution due to its chemical properties. Although specific hazard data for this compound is limited, general precautions for organic esters include avoiding skin contact and inhalation of vapors.

CAS No. 55142-16-0
Product Name Methyl 2-benzyloxybenzoate
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
IUPAC Name methyl 2-phenylmethoxybenzoate
Standard InChI InChI=1S/C15H14O3/c1-17-15(16)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Standard InChIKey FULHVBYAYSGTKX-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2
Canonical SMILES COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2
PubChem Compound 251331
Last Modified Aug 16 2023

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